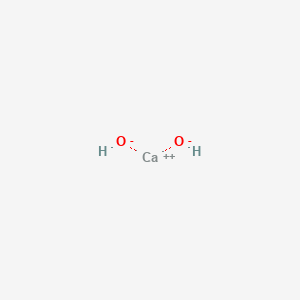

Calcium Hydroxide

Description

Calcium dihydroxide is a calcium hydroxide. It has a role as an astringent.

The CIR Expert Panel concluded that ... Calcium Hydroxide is safe in hair straighteners and depilatories under conditions of recommended use; users should minimize skin contact. These ingredients are safe for all other present practices of use and concentration described in this safety assessment when formulated to be nonirritating.

CALCIUM HYDROXIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 4 investigational indications.

A white powder prepared from lime that has many medical and industrial uses. It is in many dental formulations, especially for root canal filling.

Properties

CAS No. |

1305-62-0 |

|---|---|

Molecular Formula |

CaH2O2 Ca(OH)2 |

Molecular Weight |

74.09 g/mol |

IUPAC Name |

calcium dihydroxide |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |

InChI Key |

AXCZMVOFGPJBDE-UHFFFAOYSA-L |

impurities |

Calcium carbonate, magnesium salts, iron. |

Canonical SMILES |

[OH-].[OH-].[Ca+2] |

boiling_point |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate] |

density |

2.24 at 68 °F (USCG, 1999) - Denser than water; will sink Approximately 2.2 g/cu cm Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment Relative density (water = 1): 2.2 2.24 |

flash_point |

/Calcium Hydroxide is/ non flammable |

melting_point |

1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024) 1076 °F (decomposes) (loses water) 1076 °F (decomposes) (loses H₂O) 1076 °F (Decomposes) (Loses H2O) |

Other CAS No. |

1305-62-0 |

physical_description |

Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) Other Solid; Water or Solvent Wet Solid, Liquid; Liquid; Water or Solvent Wet Solid, Other Solid; Water or Solvent Wet Solid; Dry Powder; Pellets or Large Crystals; NKRA White powder White, odorless powder; Note: Readily absorbs CO2 from the air to form calcium carbonate; [NIOSH] COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.] |

Pictograms |

Corrosive; Irritant |

shelf_life |

Readily absorbs carbon dioxide from air forming calcium carbonate. |

solubility |

0.2 % at 32 °F (NIOSH, 2024) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol Solubility in water is decreased by the presence of fixed alkali hydroxides. In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32 °F): 0.2% |

Synonyms |

Calcium hydroxide (8CI); A-Rock; BTTE; Biocalc; CH 2N; CLS-B; Cal-Z; Calbit; Calbreed; Calcicure; Calcium Hydroxide Plus Points; Calcium dihydroxide; Caldic 1000; Caldic 2000; Calen; Calvit; Carboxide; Ecolomaster; HA 20; HA 20 (hydroxide); HP-XL; Hi |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Foundational & Exploratory

Calcium hydroxide synthesis methods for laboratory use

An In-depth Technical Guide to Laboratory Synthesis of Calcium Hydroxide (B78521)

Introduction

Calcium hydroxide, Ca(OH)₂, traditionally known as slaked lime, is an inorganic compound that presents as a colorless crystal or a white powder. It is produced through the reaction of calcium oxide (quicklime) with water.[1][2] With a molar mass of approximately 74.1 grams per mole, it is sparingly soluble in water, forming an alkaline solution with a pH of about 12.4.[3] This property, along with its various other chemical behaviors, makes it a crucial reagent in diverse applications, including chemical synthesis, environmental remediation, construction materials development, and as a component in dental and medical treatments.[1][4] In the context of research and drug development, the ability to synthesize high-purity calcium hydroxide in a laboratory setting is essential for ensuring the reliability and reproducibility of experimental outcomes. This guide provides a detailed overview of the core methods for the laboratory synthesis of calcium hydroxide, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Methodologies

There are three primary methods for synthesizing calcium hydroxide in a laboratory environment, each starting from a different calcium-containing precursor:

-

Direct Hydration of Calcium Oxide (Slaking): This is the most traditional and straightforward method, involving the exothermic reaction of calcium oxide with water.[5]

-

Precipitation from a Calcium Salt Solution: This method involves a double displacement reaction between a soluble calcium salt (e.g., calcium chloride, calcium nitrate) and a strong base (e.g., sodium hydroxide).[6][7]

-

Conversion from Calcium Carbonate: This is a two-step process where calcium carbonate is first converted into a more reactive intermediate (either calcium oxide or a soluble calcium salt) before being transformed into calcium hydroxide.[4][8]

The choice of method often depends on the desired purity, particle size, and the availability of starting materials.

Method 1: Direct Hydration of Calcium Oxide (Slaking)

This method leverages the highly exothermic reaction between calcium oxide (quicklime) and water to produce calcium hydroxide (slaked lime).[5] The process is simple and efficient for producing large quantities of calcium hydroxide.

Reaction Principle: CaO (s) + H₂O (l) → Ca(OH)₂ (s) + Heat

Experimental Protocol

Materials:

-

Calcium oxide (CaO), high purity

-

Deionized or distilled water

-

250 mL Borosilicate glass beaker[9]

-

Stirring rod or magnetic stirrer

-

Thermometer[9]

Procedure:

-

Place 100-150 mL of deionized water into the 250 mL beaker.[9]

-

Record the initial temperature of the water.[9]

-

Carefully and slowly add a small, weighed amount of calcium oxide powder to the water while stirring continuously. The reaction is exothermic and will generate a significant amount of heat, potentially causing the water to boil.[9][10]

-

Continue stirring the mixture. The calcium oxide will react with the water, forming a white suspension of calcium hydroxide, often referred to as milk of lime.[3]

-

Monitor the temperature of the solution to observe the exothermic nature of the reaction.[9]

-

Once the reaction is complete and the temperature has stabilized, allow the suspension to cool to room temperature.

-

The resulting product is a slurry of calcium hydroxide. For a solid product, the slurry must be filtered to separate the solid Ca(OH)₂.

-

Wash the filtered solid with deionized water to remove any unreacted starting material or soluble impurities.

-

Dry the purified calcium hydroxide in an oven at a temperature around 80-100°C to obtain a fine white powder.[4][8]

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Calcium oxide and the resulting calcium hydroxide solution are corrosive and can cause skin and eye irritation or burns.[3]

-

Perform the reaction in a well-ventilated area or a fume hood, as the reaction can generate steam.[2]

Logical Relationship Diagram

Caption: Reaction pathway for the synthesis of calcium hydroxide via the slaking of calcium oxide.

Method 2: Precipitation from Calcium Salt Solutions

This method is widely used for producing fine or even nano-sized particles of calcium hydroxide with high purity.[6][11] It involves the precipitation of Ca(OH)₂ from a supersaturated solution created by mixing a soluble calcium salt with a strong alkali.

Reaction Principle (using Calcium Chloride): CaCl₂ (aq) + 2NaOH (aq) → Ca(OH)₂ (s)↓ + 2NaCl (aq)

Experimental Protocol

Materials:

-

Calcium chloride (CaCl₂) or Calcium Nitrate (Ca(NO₃)₂)[6][12]

-

Sodium hydroxide (NaOH)[6]

-

Deionized or distilled water

-

Two beakers for preparing solutions

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (e.g., Büchner funnel)[13]

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Solution A: Prepare a 0.3 M aqueous solution of calcium chloride (CaCl₂). For example, dissolve 33.3 g of anhydrous CaCl₂ in deionized water and make up the volume to 1 L.

-

Solution B: Prepare a 0.6 M aqueous solution of sodium hydroxide (NaOH). For example, dissolve 24.0 g of NaOH pellets in deionized water and make up the volume to 1 L. (Caution: Dissolving NaOH is highly exothermic).[8]

-

-

Reaction:

-

Gently heat the calcium chloride solution (Solution A) to approximately 90°C while stirring.[6]

-

Slowly add the sodium hydroxide solution (Solution B) drop by drop to the heated CaCl₂ solution.[6] A white precipitate of calcium hydroxide will form instantly.[13]

-

Continue stirring the mixture at temperature for a set period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

-

-

Purification:

-

Allow the precipitate to settle, and then decant the supernatant liquid which contains dissolved sodium chloride.[8]

-

Collect the calcium hydroxide precipitate using vacuum filtration.[13]

-

Thoroughly wash the precipitate on the filter with several portions of hot deionized water to remove any remaining soluble salts like NaCl.[13]

-

-

Drying:

-

Dry the purified Ca(OH)₂ precipitate in an oven at approximately 100°C for several hours until a constant weight is achieved.[8]

-

The final product is a fine, white powder of calcium hydroxide.

-

Logical Relationship Diagram

Caption: Double displacement reaction for the synthesis of calcium hydroxide via precipitation.

Method 3: Synthesis from Calcium Carbonate

Calcium carbonate (CaCO₃) is a common and inexpensive starting material. However, it must first be converted into a more reactive intermediate.[8]

Pathway A: Calcination followed by Hydration

This pathway first converts calcium carbonate to calcium oxide at high temperatures, which is then slaked as described in Method 1.

Reaction Principle: Step 1 (Calcination): CaCO₃ (s) --(Heat > 825°C)--> CaO (s) + CO₂ (g)[14] Step 2 (Slaking): CaO (s) + H₂O (l) → Ca(OH)₂ (s)

Experimental Protocol (Pathway A)

Materials:

-

Calcium carbonate (CaCO₃), powder

-

High-temperature furnace or kiln

-

Crucible (ceramic)

-

Beaker and other materials from Method 1

Procedure:

-

Place a weighed amount of dry calcium carbonate powder into a ceramic crucible.

-

Heat the crucible in a furnace to 900°C for several hours (e.g., 4 hours) to ensure complete thermal decomposition into calcium oxide.[4]

-

Allow the crucible and its contents (now calcium oxide) to cool down completely in a desiccator to prevent re-absorption of moisture and carbon dioxide from the air.

-

Carefully transfer the synthesized calcium oxide and follow the slaking procedure as detailed in Method 1 to produce calcium hydroxide.

Pathway B: Acid Digestion followed by Precipitation

This pathway involves reacting calcium carbonate with a strong acid to form a soluble calcium salt, which is then used in a precipitation reaction as described in Method 2.

Reaction Principle (using Hydrochloric Acid): Step 1 (Acid Digestion): CaCO₃ (s) + 2HCl (aq) → CaCl₂ (aq) + H₂O (l) + CO₂ (g)[8] Step 2 (Precipitation): CaCl₂ (aq) + 2NaOH (aq) → Ca(OH)₂ (s)↓ + 2NaCl (aq)

Experimental Protocol (Pathway B)

Materials:

-

Calcium carbonate (CaCO₃)

-

Hydrochloric acid (HCl), concentrated or dilute

-

Sodium hydroxide (NaOH)

-

All other materials from Method 2

Procedure:

-

In a large beaker under a fume hood, place a weighed amount of calcium carbonate.

-

Slowly and carefully add hydrochloric acid to the calcium carbonate with stirring. Effervescence will occur as carbon dioxide gas is released.[8] Continue adding acid until all the calcium carbonate has dissolved, forming a solution of calcium chloride.

-

The resulting calcium chloride solution can now be used as "Solution A" in the precipitation procedure detailed in Method 2. Add sodium hydroxide solution to precipitate the calcium hydroxide.

-

Follow the purification and drying steps from Method 2 to obtain the final product.

Workflow Diagram for CaCO₃ Conversion

Caption: Two primary pathways for synthesizing calcium hydroxide starting from calcium carbonate.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key quantitative and qualitative parameters associated with the described laboratory synthesis methods.

| Parameter | Method 1: Slaking of CaO | Method 2: Precipitation | Method 3: From CaCO₃ |

| Starting Materials | Calcium Oxide, Water | Soluble Calcium Salt (e.g., CaCl₂), Strong Base (e.g., NaOH) | Calcium Carbonate, Water, Acid/Heat, Base |

| Purity | Dependent on CaO purity. Can be >95%.[15] | High purity achievable with thorough washing.[11] | Purity depends on the intermediate steps and purification. |

| Typical Yield | Nearly quantitative. | Can be lower due to solubility losses. A 73% yield has been reported for a specific nanoparticle synthesis.[12][16] | Generally lower due to multi-step process and transfer losses. |

| Particle Size | Typically larger particles, dependent on slaking conditions. | Controllable; suitable for nanoparticle synthesis (e.g., 200-600 nm).[11] | Dependent on the final synthesis step (slaking or precipitation). |

| Key Equipment | Beakers, Stirrer, Oven | Filtration apparatus, Stirrer, Beakers, Oven | Furnace/Kiln (Pathway A), Filtration apparatus (Pathway B) |

| Complexity | Low | Moderate | High |

| Safety Concerns | Highly exothermic reaction, corrosive materials.[5] | Use of strong bases (NaOH) and acids (HCl).[17] | High temperatures (>800°C) for calcination; handling of strong acids.[4] |

Characterization and Purity Assessment

To ensure the quality of the synthesized calcium hydroxide, especially for scientific and pharmaceutical applications, characterization is crucial. Standard laboratory techniques include:

-

X-Ray Diffraction (XRD): Used to confirm the crystalline structure of the product, ensuring it is portlandite, the mineral form of Ca(OH)₂.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the characteristic O-H stretching vibration band for Ca(OH)₂ around 3640 cm⁻¹.[4]

-

Thermogravimetric Analysis (TGA): Measures weight loss upon heating. Ca(OH)₂ decomposes to CaO and water around 500°C, which can be used to assess purity and yield.[16]

-

Assay by Titration: The purity of Ca(OH)₂ can be determined by titrating a sample with a standardized acid, such as hydrochloric acid.[15] Pharmacopoeial standards often require a purity of not less than 95.0%.[15]

References

- 1. Calcium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Calcium Hydroxide Manufacturing Process | Gaifeng [ly-gaifeng.com]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. britannica.com [britannica.com]

- 6. Synthesis, Textural and Structural Properties of Calcium Hydroxide Nanoparticles in Hydro-Alcoholic Suspension [file.scirp.org]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CP Lab Manual | PDF | Potassium Chloride | Sodium Hydroxide [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. quora.com [quora.com]

- 15. mubychem.net [mubychem.net]

- 16. Facile Synthesis of Calcium Hydroxide Nanoparticles onto TEMPO-Oxidized Cellulose Nanofibers for Heritage Conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hydroxide (B78521), Ca(OH)₂, is a crystalline compound of significant interest across various scientific disciplines, including materials science, geology, and pharmaceuticals. In the pharmaceutical industry, it finds application as a pH modifier, a source of calcium, and in the synthesis of other calcium salts. A thorough understanding of its solid-state properties, particularly its crystal structure and polymorphism, is crucial for controlling its behavior, bioavailability, and performance in drug formulations. This technical guide provides a comprehensive overview of the crystal structure of calcium hydroxide, its known polymorphs, and the experimental methodologies used for their characterization.

Crystal Structure of Calcium Hydroxide

Calcium hydroxide is known to exist in at least one crystalline form at ambient conditions, known as portlandite, and at least one high-pressure polymorph. Additionally, an amorphous form is recognized as a key precursor in its crystallization.

Portlandite: The Trigonal Polymorph

At standard temperature and pressure, calcium hydroxide crystallizes in the trigonal system, a structure analogous to that of brucite (Mg(OH)₂). This common polymorph is naturally occurring as the mineral portlandite.[1] The crystal structure consists of layers of edge-sharing CaO₆ octahedra, with each calcium atom coordinated to six hydroxyl groups. These layers are held together by hydrogen bonds between the hydroxyl groups of adjacent layers.[2]

Table 1: Crystallographic Data for Portlandite (Ca(OH)₂) at Ambient Conditions

| Parameter | Value | Reference(s) |

| Crystal System | Trigonal | [2] |

| Space Group | P-3m1 (No. 164) | [2] |

| Lattice Parameters | a = b = 3.5918 Å | [2] |

| c = 4.9063 Å | [2] | |

| α = β = 90° | [2] | |

| γ = 120° | [2] | |

| Unit Cell Volume | 54.9 ų | [3] |

| Calculated Density | 2.24 g/cm³ | [3] |

High-Pressure Polymorphs

At elevated pressures, calcium hydroxide undergoes phase transitions to denser crystalline structures. A monoclinic high-pressure phase has been experimentally identified and characterized. This transition occurs at approximately 6 GPa at room temperature.[4][5] Theoretical calculations predict the existence of other high-pressure polymorphs, including phases with P21/c and Pnma symmetry at even higher pressures.[6][7]

Table 2: Crystallographic Data for High-Pressure Polymorphs of Calcium Hydroxide

| Polymorph | Monoclinic (Experimental) | Monoclinic (Predicted) | Orthorhombic (Predicted) |

| Pressure | 8.9 GPa | > 23 GPa | > 78 GPa |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | I121 | P21/c | Pnma |

| Lattice Parameters | a = 5.8882(10) Å | - | - |

| b = 6.8408(9) Å | - | - | |

| c = 8.9334(15) Å | - | - | |

| β = 104.798(15)° | - | - | |

| Reference(s) | [4][5] | [6][7] | [6][7] |

Amorphous Calcium Hydroxide (ACH)

An amorphous, non-crystalline form of calcium hydroxide (ACH) is known to be a transient precursor phase in the crystallization of portlandite.[8][9] This amorphous phase is typically composed of nanoparticles and plays a critical role in the nucleation and growth of crystalline Ca(OH)₂. The stabilization of ACH can be influenced by the presence of certain additives. Direct characterization of its physical properties is challenging due to its metastable nature.

Experimental Protocols for Synthesis and Characterization

A variety of methods are employed for the synthesis and characterization of calcium hydroxide polymorphs. The choice of method can significantly influence the resulting phase, crystallinity, and morphology.

Synthesis Methodologies

This is a common laboratory and industrial method for synthesizing calcium hydroxide. It involves the reaction of a soluble calcium salt with a hydroxide solution.

-

Protocol:

-

Prepare an aqueous solution of a calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂).

-

Prepare a separate aqueous solution of a hydroxide, typically sodium hydroxide (NaOH).

-

Slowly add the hydroxide solution to the calcium salt solution under constant stirring.

-

A white precipitate of calcium hydroxide will form.

-

The precipitate is then filtered, washed with deionized water to remove by-products (e.g., NaCl), and dried under controlled conditions (e.g., in a vacuum oven at a specific temperature).

-

The sol-gel method allows for the synthesis of fine, nanostructured calcium hydroxide particles.

-

Protocol:

-

Dissolve a calcium precursor, such as calcium nitrate, in an alcoholic solvent.

-

Add a complexing agent, like citric acid, to form a stable sol.

-

Induce gelation by adjusting the pH or through controlled evaporation of the solvent.

-

The resulting gel is dried and then calcined at a specific temperature to obtain calcium hydroxide.[1][10][11]

-

Hydrothermal methods involve crystallization from hot, high-pressure aqueous solutions and can be used to produce highly crystalline materials.

-

Protocol:

-

A calcium-containing precursor (e.g., CaO or a calcium salt) is mixed with water or an alkaline solution in a sealed autoclave.

-

The autoclave is heated to a temperature typically in the range of 100-300 °C for a specified duration.

-

Under these conditions of elevated temperature and pressure, crystalline Ca(OH)₂ is formed.

-

The product is then cooled, filtered, washed, and dried.[12][13][14]

-

Characterization Techniques

XRD is the primary technique for identifying crystalline phases and determining their crystal structure.

-

Protocol:

-

A powdered sample of calcium hydroxide is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5406 Å).

-

The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline phases present.

-

For detailed structural analysis, Rietveld refinement of the powder diffraction data is performed to refine lattice parameters, atomic positions, and other structural details.[15][16][17]

-

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule or crystal lattice, making it highly sensitive to polymorphism.

-

Protocol:

-

A small amount of the sample is placed under a microscope objective.

-

The sample is illuminated with a monochromatic laser beam (e.g., 532 nm, 785 nm, or 1064 nm).

-

The scattered light is collected and analyzed by a spectrometer.

-

The Raman spectrum shows peaks corresponding to the specific vibrational modes of the Ca-O and O-H bonds in the crystal.

-

Table 3: Key Raman Peaks for Portlandite

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~280 | Lattice mode | [18] |

| ~359 | E_g (Ca-OH librational mode) | [18] |

| ~3618 | A_1g (O-H stretching mode) | [18] |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of calcium hydroxide, including dehydration and phase transitions.

-

Protocol:

-

A small, accurately weighed sample is placed in a crucible.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

TGA measures the change in mass as a function of temperature, revealing dehydration and decomposition events.

-

DSC measures the heat flow to or from the sample, identifying endothermic or exothermic transitions such as phase changes and decomposition.[19][20][21][22][23][24][25]

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of calcium hydroxide particles. SAED, performed in a TEM, can provide crystallographic information from nano-sized regions.

-

Protocol:

-

For SEM, the sample is mounted on a stub and may be coated with a conductive material. An electron beam is scanned across the surface to generate an image.

-

For TEM, a very thin sample or a dispersion of nanoparticles on a grid is required. An electron beam is transmitted through the sample to form an image.

-

SAED patterns are obtained by focusing the electron beam on a specific area of the sample in the TEM. The resulting diffraction pattern provides information on the crystal structure and orientation of that area. This is particularly useful for identifying amorphous and nanocrystalline phases.[26][27][28][29][30]

-

Visualizations

Crystal Structure and Experimental Workflows

Caption: Schematic of the CaO₆ octahedron in the portlandite crystal structure.

Caption: A generalized workflow for the synthesis and characterization of Ca(OH)₂.

Caption: Simplified phase transition pathways for calcium hydroxide.

References

- 1. mdpi.com [mdpi.com]

- 2. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 3. legacy.materialsproject.org [legacy.materialsproject.org]

- 4. minsocam.org [minsocam.org]

- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. onlinepubs.trb.org [onlinepubs.trb.org]

- 9. Composition and Density of Amorphous Calcium-Silicate-Hydrate in Cement | NIST [nist.gov]

- 10. Multi-stages synthesis of calcium hydroxide particles from malaysian limestone by sol-gel method [erepo.usm.my]

- 11. Preparation and Characterization of Calcium Hydroxide from Cockle Shell Waste via Sol-Gel Method: Effect of HCl Concentration | Scientific.Net [scientific.net]

- 12. Hydrothermal effect on synthesis, characterization and catalytic properties of calcium methoxide for biodiesel production from crude Jatropha curcas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Applicability of XRD/Rietveld Analysis with an External Standard Method for the Quantification of Mineral Components in Carbonated Hardened Cement Paste [jstage.jst.go.jp]

- 17. iccc-online.org [iccc-online.org]

- 18. researchgate.net [researchgate.net]

- 19. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 20. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 21. researchgate.net [researchgate.net]

- 22. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. youtube.com [youtube.com]

A Comprehensive Technical Guide to Nano-Sized Calcium Hydroxide: Properties, Protocols, and Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nano-sized calcium hydroxide (B78521) [Ca(OH)₂] is emerging as a material of significant interest across various scientific disciplines, particularly in the biomedical and pharmaceutical fields. Its unique physicochemical properties at the nanoscale, including high surface area, increased reactivity, and enhanced cellular interaction, distinguish it from its bulk counterpart. This technical guide provides an in-depth exploration of the core chemical and physical characteristics of nano-sized calcium hydroxide, detailed experimental protocols for its synthesis and characterization, and an overview of its interactions with cellular systems, with a focus on applications in drug delivery and tissue engineering.

Physicochemical Properties

The transition from bulk to nano-sized calcium hydroxide results in a dramatic alteration of its physical and chemical characteristics. These changes are pivotal to its enhanced performance in various applications.

Physical Properties

The physical attributes of nano-sized calcium hydroxide are summarized in the table below, offering a comparative look at key parameters.

| Property | Nano-Sized Calcium Hydroxide | Conventional Calcium Hydroxide | Key Differences and Implications |

| Particle Size | 20 - 400 nm[1] | > 1 µm | The significantly smaller particle size of nano-Ca(OH)₂ leads to a much larger surface area-to-volume ratio, enhancing its reactivity and dissolution rate.[1][2] |

| Morphology | Hexagonal, rod-shaped, spherical | Irregular, larger crystals | The controlled morphology at the nanoscale can influence cellular uptake and interaction. |

| Specific Surface Area (BET) | 37.7 - 78.38 m²/g[3][4] | Lower (typically < 20 m²/g) | A higher surface area provides more sites for chemical reactions and interaction with biological entities.[1][5] |

| Density | ~2.21 - 2.24 g/cm³[6][7] | 2.211 g/cm³ | The density of nano-Ca(OH)₂ is comparable to its bulk form. |

| Solubility in Water | Higher than conventional Ca(OH)₂[1] | 0.165 g/100 mL at 20 °C | Increased solubility leads to a more rapid release of calcium and hydroxyl ions, which is crucial for its biological activity.[1] |

Chemical Properties

The chemical behavior of nano-sized calcium hydroxide is largely dictated by its composition and high surface energy.

| Property | Value/Description | Significance |

| Chemical Formula | Ca(OH)₂ | |

| Molecular Weight | 74.093 g/mol | |

| pH of Aqueous Suspension | 10.5 - 12.4[8] | The high pH is a primary contributor to its antimicrobial properties and influences its interaction with acidic environments. |

| Zeta Potential | +27.8 mV to highly negative, depending on synthesis and medium[9] | The surface charge affects the stability of colloidal suspensions and interactions with cell membranes. |

| Reactivity | Highly reactive, readily undergoes carbonation | The increased surface area enhances its reactivity with atmospheric carbon dioxide and other chemical species.[5] |

| Ion Release | Sustained release of Ca²⁺ and OH⁻ ions[8] | The controlled release of these ions is fundamental to its role in biomineralization, pH regulation, and cellular signaling. |

Experimental Protocols

Reproducible synthesis and thorough characterization are essential for the application of nano-sized calcium hydroxide in research and development. This section provides detailed methodologies for common experimental procedures.

Synthesis of Nano-Sized Calcium Hydroxide

2.1.1. Chemical Precipitation Method

This is a widely used, simple, and cost-effective bottom-up approach.

-

Materials: Calcium nitrate (B79036) tetrahydrate [Ca(NO₃)₂·4H₂O], Sodium hydroxide (NaOH), Deionized water, Ethanol (B145695).

-

Procedure:

-

Prepare a 0.1 M aqueous solution of calcium nitrate tetrahydrate.

-

Prepare a 0.2 M aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the calcium nitrate solution under vigorous stirring at room temperature.

-

Continue stirring for 2-4 hours to allow for the complete precipitation of calcium hydroxide.

-

Collect the white precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

-

Dry the resulting nano-powder in an oven at 60-80°C or by lyophilization.

-

2.1.2. Sol-Gel Method

This method offers good control over particle size and morphology.

-

Materials: Calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O], Citric acid (C₆H₈O₇), Ammonia (B1221849) solution (NH₄OH), Ethanol.

-

Procedure:

-

Dissolve calcium nitrate tetrahydrate and citric acid in a 1:1 molar ratio in ethanol under stirring to form a clear solution (the sol).

-

Slowly add ammonia solution dropwise to the sol to initiate gelation, continuously monitoring the pH until it reaches a basic range (pH 9-11).

-

Allow the resulting gel to age for 24-48 hours at room temperature.

-

Wash the gel with ethanol to remove impurities.

-

Dry the gel in an oven at 80-100°C to obtain a xerogel.

-

Calcination of the xerogel at temperatures between 400-600°C can be performed to obtain calcium oxide nanoparticles, which can then be hydrated to form nano-calcium hydroxide. Alternatively, direct drying of the washed gel under controlled conditions can yield nano-calcium hydroxide.

-

Characterization Techniques

2.2.1. X-Ray Diffraction (XRD)

-

Purpose: To determine the crystalline structure and phase purity of the synthesized nanoparticles.

-

Sample Preparation: A small amount of the dried nano-powder is finely ground and mounted on a sample holder.

-

Analysis: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles. The resulting peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present. Peak broadening can be used to estimate the crystallite size using the Scherrer equation.

2.2.2. Scanning Electron Microscopy (SEM)

-

Purpose: To visualize the morphology, size, and surface features of the nanoparticles.

-

Sample Preparation: A small amount of the nano-powder is dispersed on a carbon tape mounted on an aluminum stub. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

-

Analysis: A focused beam of electrons is scanned across the sample surface. The interaction of the electrons with the sample generates various signals (e.g., secondary electrons, backscattered electrons) that are used to create an image of the surface topography.

2.2.3. Transmission Electron Microscopy (TEM)

-

Purpose: To obtain high-resolution images of the internal structure, size, and morphology of individual nanoparticles.

-

Sample Preparation: A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is prepared. A drop of the suspension is placed on a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.

-

Analysis: A beam of electrons is transmitted through the ultra-thin sample. The interaction of the electrons with the sample forms an image that is magnified and focused onto an imaging device.

2.2.4. Dynamic Light Scattering (DLS)

-

Purpose: To measure the hydrodynamic size distribution of the nanoparticles in a colloidal suspension.

-

Sample Preparation: A dilute, stable suspension of the nanoparticles in a suitable solvent is prepared and placed in a cuvette.

-

Analysis: A laser beam is passed through the suspension, and the scattered light fluctuations caused by the Brownian motion of the particles are detected. The size distribution is calculated from the correlation function of the scattered light intensity.

2.2.5. Brunauer-Emmett-Teller (BET) Analysis

-

Purpose: To determine the specific surface area of the nano-powder.[10]

-

Sample Preparation: The nano-powder is degassed under vacuum at an elevated temperature to remove any adsorbed gases and moisture from the surface.[8]

-

Analysis: The amount of an inert gas (typically nitrogen) adsorbed onto the surface of the powder is measured at different partial pressures at a constant temperature (usually the boiling point of liquid nitrogen). The BET equation is then used to calculate the specific surface area from the gas adsorption isotherm.[10]

Cellular Interactions and Signaling Pathways

The biological effects of nano-sized calcium hydroxide are largely attributed to its ability to interact with cells and modulate their behavior. These interactions are critical for its application in drug delivery and tissue engineering.

Cellular Uptake Mechanisms

The entry of nano-sized calcium hydroxide into cells is a crucial first step for its intracellular action. While specific studies on nano-calcium hydroxide are emerging, the uptake mechanisms are generally understood to be similar to other calcium phosphate-based nanoparticles.

Nano-sized calcium hydroxide particles can be internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[11][12] The specific pathway is influenced by particle size, surface charge, and the cell type.[11] Following internalization, the nanoparticles are typically enclosed in endosomes. They can either be transported to lysosomes for degradation, leading to the release of calcium and hydroxyl ions into the cytosol, or they may escape the endosome and release their cargo directly into the cytoplasm.[12][13]

Signaling Pathways in Osteogenic Differentiation

Nano-sized calcium hydroxide and the ions it releases can significantly influence the differentiation of stem cells into bone-forming cells (osteoblasts), a critical process in bone tissue engineering.

The release of calcium ions (Ca²⁺) from nano-sized calcium hydroxide can activate the Calcium-Sensing Receptor (CaSR) on the surface of mesenchymal stem cells.[14] This activation can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[15] Furthermore, nano-calcium hydroxide can modulate the Bone Morphogenetic Protein (BMP)/Smad signaling pathway.[16][17] Both pathways converge on the activation of key transcription factors such as RUNX2 and Osterix, which are master regulators of osteogenesis.[16] This leads to the upregulation of osteogenic genes, including alkaline phosphatase (ALP), collagen type I, and osteocalcin, ultimately driving the differentiation of stem cells into mature osteoblasts.

Regulation of Osteoclast Activity

In addition to promoting bone formation, maintaining bone homeostasis requires the regulation of bone resorption by osteoclasts. Nano-sized calcium hydroxide may also play a role in modulating this process.

The balance between Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its decoy receptor Osteoprotegerin (OPG) is a critical determinant of osteoclast formation and activity.[18][19][20] Osteoblasts and stromal cells produce both RANKL, which promotes osteoclast differentiation by binding to its receptor RANK on osteoclast precursors, and OPG, which inhibits this process by binding to RANKL.[18][19][20] The high pH and release of calcium ions from nano-sized calcium hydroxide may influence the RANKL/OPG ratio.[21] While direct evidence for nano-calcium hydroxide is still being established, it is hypothesized that it may inhibit RANKL production and/or stimulate OPG production by osteoblasts, thereby shifting the balance towards reduced osteoclast activity and bone resorption.

Applications in Drug Development and Research

The unique properties of nano-sized calcium hydroxide make it a versatile platform for various biomedical applications.

-

Drug Delivery: Its high surface area allows for the loading of therapeutic agents. The pH-responsive nature can be exploited for controlled drug release in acidic microenvironments, such as tumors or sites of inflammation. Its biocompatibility makes it a promising carrier for targeted drug delivery.

-

Tissue Engineering: As demonstrated, it promotes osteogenic differentiation, making it a valuable component in scaffolds for bone regeneration. Its antimicrobial properties are also beneficial in preventing implant-associated infections.

-

Dental Applications: Nano-calcium hydroxide is being explored as an advanced material for root canal treatments, pulp capping, and as a component in dental cements and composites due to its enhanced antimicrobial activity and ability to promote dentin bridge formation.[22]

-

Antimicrobial Agent: The high pH and generation of reactive oxygen species contribute to its broad-spectrum antimicrobial activity against bacteria and fungi, making it a candidate for novel antimicrobial formulations.[19]

Conclusion

Nano-sized calcium hydroxide presents a significant advancement over its conventional counterpart, offering enhanced physicochemical properties that translate into improved performance in biomedical and pharmaceutical applications. This guide has provided a comprehensive overview of its key characteristics, detailed methodologies for its synthesis and analysis, and insights into its interactions with cellular systems. As research in this field continues to evolve, a deeper understanding of the molecular mechanisms underlying its biological effects will undoubtedly unlock its full potential in the development of next-generation therapies and advanced materials.

References

- 1. Antimicrobial efficacy of nanoparticle calcium hydroxide and silver nanoparticles on Enterococcus faecalis: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Calcium Hydroxide and Nano Calcium Hydroxide on Push-out Bond Strength of Epoxy Resin Sealer to Root Canal Dentin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nanorh.com [nanorh.com]

- 7. chemazone.in [chemazone.in]

- 8. A comparative evaluation of calcium ion release and pH change using calcium hydroxide nanoparticles as intracanal medicament with different vehicles – An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of the uptake of cationic and anionic calcium phosphate nanoparticles by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.shoppinggou.com [m.shoppinggou.com]

- 16. Calcium Hydroxide Nanoparticles Density: 224 Gram Per Cubic Centimeter(g/cm3) at Best Price in Kurukshetra | Anand Nano & Biotech Solutions [tradeindia.com]

- 17. Calcium Phosphate Nanoparticles for Therapeutic Applications in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Comparison of the Penetration Depth of Conventional and Nano-Particle Calcium Hydroxide into Dentinal Tubules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dissociation of Calcium Hydroxide and its Hydroxyl Ion Release Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation of calcium hydroxide (B78521), Ca(OH)₂, and the underlying mechanisms of hydroxyl ion (OH⁻) release. This document is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the properties of calcium hydroxide for various applications, including its use as a pH modifier, a component in biomaterials, and in endodontic treatments.

Core Concepts: Dissociation and Hydroxyl Ion Release

Calcium hydroxide is classified as a strong base, yet it is only sparingly soluble in water. This characteristic is crucial for its applications where a sustained release of hydroxyl ions and a controlled alkaline environment are desired. The dissociation of solid Ca(OH)₂ in an aqueous solution is an equilibrium process.[1][2] When dissolved, it fully dissociates into its constituent ions: calcium ions (Ca²⁺) and hydroxyl ions (OH⁻).[3][4][5][6]

The dissociation can be represented by the following equation:

Ca(OH)₂(s) ⇌ Ca²⁺(aq) + 2OH⁻(aq) [3][4][7]

The forward reaction represents the dissolution and dissociation of solid calcium hydroxide, while the reverse reaction represents the precipitation of the ions to form the solid. The equilibrium between these two processes determines the concentration of hydroxyl ions in the solution and, consequently, its pH.

Mechanism of Hydroxyl Ion Release

The release of hydroxyl ions is a direct result of the dissociation process. For every mole of calcium hydroxide that dissolves, two moles of hydroxyl ions are liberated into the solution.[3][4] This release of OH⁻ ions is responsible for the alkalinity of calcium hydroxide solutions. The extent of this release is governed by the solubility product constant (Ksp) of Ca(OH)₂.

A quantum chemical study has suggested that a complete dissociation of Ca(OH)₂ at the molecular level in water may require the presence of at least six water molecules to hydrate (B1144303) the ions sufficiently.[8]

Quantitative Data on Dissociation and Solubility

The solubility and dissociation of calcium hydroxide are quantified by its solubility product constant (Ksp), molar solubility, and the resulting pH of its saturated solutions.

| Parameter | Value | Conditions | Reference(s) |

| Solubility Product Constant (Ksp) | 1.3 x 10⁻⁶ to 8.0 x 10⁻⁶ | 25°C | [9] |

| 6.5 x 10⁻⁶ | Not specified | [1][10] | |

| 5.5 x 10⁻⁶ | Not specified | [11] | |

| Molar Solubility | 6.9 x 10⁻³ M | Calculated from Ksp = 1.3 x 10⁻⁶ | [9] |

| 0.023 mol/L | 20°C | [12] | |

| Solubility ( g/100 mL) | 0.173 g | 20°C | [13] |

| 0.066 g | 100°C | [13] | |

| pH of Saturated Solution | 12.45 | 25°C | [14][15] |

Factors Influencing Dissociation and Hydroxyl Ion Release

Several factors can influence the equilibrium of Ca(OH)₂ dissociation and thus the concentration of hydroxyl ions.

-

Temperature : Calcium hydroxide exhibits retrograde solubility, meaning it becomes less soluble as the temperature increases.[13][16]

-

Common Ion Effect : The presence of a common ion, either Ca²⁺ or OH⁻, from another source in the solution will decrease the solubility of Ca(OH)₂ by shifting the dissociation equilibrium to the left, according to Le Châtelier's principle.[17][18]

-

pH of the Medium : In acidic solutions, the hydroxyl ions from the dissociation of Ca(OH)₂ will be neutralized, shifting the equilibrium to the right and increasing the solubility of calcium hydroxide.

-

Vehicle/Solvent : The vehicle in which calcium hydroxide is suspended can affect the rate and extent of ion release. Aqueous, non-setting pastes tend to allow for a more significant and faster release of calcium and hydroxyl ions compared to setting cements or oil-based pastes.[19][20][21][22][23]

Experimental Protocols for Characterization

Accurate characterization of the dissociation and hydroxyl ion release from calcium hydroxide is essential for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Solubility Product Constant (Ksp) by Titration

This method involves preparing a saturated solution of Ca(OH)₂ and then titrating it with a standardized acid to determine the hydroxide ion concentration.

Materials:

-

Calcium hydroxide, solid

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

-

Phenolphthalein (B1677637) or other suitable indicator

-

Burette, pipette, Erlenmeyer flasks, beakers, and filtration apparatus

Procedure:

-

Preparation of Saturated Solution : Add an excess of solid Ca(OH)₂ to a known volume of deionized water in a beaker. Stir the solution to facilitate dissolution. Allow the solution to sit, preferably overnight, to reach equilibrium.[24][25]

-

Filtration : Carefully filter the saturated solution to remove any undissolved solid Ca(OH)₂. This is a critical step to ensure that further dissolution does not occur during titration.[1][11]

-

Titration Setup : Rinse and fill a burette with the standardized HCl solution. Pipette a known volume of the clear, saturated Ca(OH)₂ filtrate into an Erlenmeyer flask. Add a few drops of phenolphthalein indicator to the flask.[26]

-

Titration : Titrate the Ca(OH)₂ solution with the HCl solution from the burette until the endpoint is reached, indicated by the disappearance of the pink color. Record the volume of HCl used.[26]

-

Calculations :

-

Calculate the moles of HCl used (Molarity of HCl × Volume of HCl).

-

From the stoichiometry of the neutralization reaction (Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O), determine the moles of Ca(OH)₂ in the titrated sample.[27]

-

Calculate the molarity of OH⁻ in the saturated solution.

-

Calculate the molarity of Ca²⁺ in the saturated solution (which is half the molarity of OH⁻).

-

Calculate the Ksp using the formula: Ksp = [Ca²⁺][OH⁻]².[11]

-

Measurement of pH and Hydroxyl Ion Release

Direct measurement of pH provides a straightforward method to assess the concentration of hydroxyl ions in a solution.

Materials:

-

Calibrated pH meter with an electrode

-

Saturated calcium hydroxide solution

-

Deionized water

-

Beakers

Procedure:

-

pH Meter Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[28]

-

Sample Preparation : Prepare a saturated solution of Ca(OH)₂ as described in the titration protocol.

-

pH Measurement : Rinse the pH electrode with deionized water and gently dry it. Immerse the electrode in the clear saturated Ca(OH)₂ solution. Allow the reading to stabilize and record the pH.[14][29]

-

Calculations :

-

Calculate the pOH from the measured pH using the relationship: pOH = 14 - pH (at 25°C).[14]

-

Calculate the hydroxide ion concentration: [OH⁻] = 10^(-pOH).

-

Conductivity Measurement to Determine Solubility

The electrical conductivity of a solution is proportional to the concentration of its ions. This principle can be used to determine the solubility of Ca(OH)₂.

Materials:

-

Conductivity meter and probe

-

Calcium hydroxide, solid

-

Deionized water

-

Beakers

Procedure:

-

Instrument Calibration : Calibrate the conductivity meter using standard solutions of known conductivity.

-

Measurement : Prepare a saturated solution of Ca(OH)₂ and filter it. Measure the conductivity of the clear filtrate. The conductivity of deionized water should also be measured as a baseline.

-

Calculations :

-

The net conductivity of the solution due to the dissolved Ca(OH)₂ is the measured conductivity minus the conductivity of the deionized water.

-

The molar conductivity of the solution can be related to the concentrations and molar ionic conductivities of Ca²⁺ and OH⁻ ions to determine the molar solubility.[12][30]

-

Visualizing Processes and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes related to the dissociation of Ca(OH)₂.

Dissociation Pathway of Calcium Hydroxide

Caption: Dissociation and equilibrium of calcium hydroxide in water.

Experimental Workflow for Ksp Determination by Titration

Caption: Workflow for determining the Ksp of Ca(OH)₂ via titration.

Applications in Drug Development and Research

The controlled release of hydroxyl ions from calcium hydroxide is leveraged in various biomedical and pharmaceutical applications.

-

Endodontics : Ca(OH)₂ is widely used as an intracanal medicament due to its high pH, which has a potent antimicrobial effect and can help in dissolving necrotic tissue.[31][32]

-

Biomaterials : It is incorporated into various cements and pulp capping agents in dentistry to promote the formation of hard tissue.

-

Drug Delivery : The alkaline properties of Ca(OH)₂ can be utilized to modify the local microenvironment for drug delivery or to act as an active pharmaceutical ingredient itself in certain formulations.

-

Fungicide : In agriculture, it is used as a fungicide for orchard crops.[33]

This in-depth guide provides the foundational knowledge and practical methodologies for professionals working with calcium hydroxide. A thorough understanding of its dissociation behavior is paramount for the successful design and application of Ca(OH)₂-based systems in research and drug development.

References

- 1. webassign.net [webassign.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. brainly.com [brainly.com]

- 4. gauthmath.com [gauthmath.com]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. Solved The dissociation equation for calcium hydroxide is: | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

- 11. nmiller17chem.wordpress.com [nmiller17chem.wordpress.com]

- 12. Classroom Resources | Experimental Determination of the Solubility Product Constant for Calcium Hydroxide | AACT [teachchemistry.org]

- 13. quora.com [quora.com]

- 14. coconote.app [coconote.app]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. chm.uri.edu [chm.uri.edu]

- 17. quora.com [quora.com]

- 18. youtube.com [youtube.com]

- 19. Evaluation of calcium ion, hydroxyl ion release and pH levels in various calcium hydroxide based intracanal medicaments: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. advms.pl [advms.pl]

- 21. In vitro release of calcium and hydroxyl ions from two types of calcium hydroxide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Release and diffusion of hydroxyl ion from calcium hydroxide-based medicaments. | Semantic Scholar [semanticscholar.org]

- 23. Release and diffusion of hydroxyl ion from calcium hydroxide-based medicaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chem21labs.com [chem21labs.com]

- 25. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 26. coconote.app [coconote.app]

- 27. acid base - Titration with Ca(OH)2 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 28. Lab 10 Worksheet | Chemistry II Laboratory Manual [courses.lumenlearning.com]

- 29. m.youtube.com [m.youtube.com]

- 30. The conductivity of a saturated solution of Ca(OH)2 is 3.06*10^-6 ohm - askIITians [askiitians.com]

- 31. Chitosan-Based Biomaterial, Calcium Hydroxide and Chlorhexidine for Potential Use as Intracanal Medication - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Calcium hydroxide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Thermal Decomposition Kinetics of Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition kinetics of calcium hydroxide (B78521) (Ca(OH)₂). The decomposition of calcium hydroxide into calcium oxide (CaO) and water (H₂O) is a critical reaction in various industrial and pharmaceutical processes. Understanding its kinetic behavior is paramount for process optimization, material characterization, and ensuring product quality and stability. This document outlines the key kinetic parameters, experimental protocols for their determination, and the underlying reaction mechanisms.

Core Concepts in Thermal Decomposition Kinetics

The thermal decomposition of calcium hydroxide is an endothermic process, typically occurring at temperatures ranging from 350°C to 550°C. The overall reaction is:

Ca(OH)₂ (s) → CaO (s) + H₂O (g)

The kinetics of this solid-state reaction are often described by the general rate equation:

dα/dt = k(T)f(α)

where:

-

α is the conversion fraction

-

t is time

-

k(T) is the temperature-dependent rate constant

-

f(α) is the reaction model, which describes the geometric and mechanistic aspects of the reaction.

The rate constant, k(T), is typically expressed by the Arrhenius equation:

k(T) = A * exp(-Ea / RT)

where:

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

The "kinetic triplet" (A, Ea, and f(α)) provides a complete description of the reaction kinetics.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters for the thermal decomposition of calcium hydroxide as reported in various studies. These values can vary depending on experimental conditions such as heating rate, particle size, and atmospheric composition.

| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model, f(α) | Experimental Conditions | Reference |

| 132.20 | - (ln A = 16.85) | α⁰.²⁰³(1-α)⁰.³⁸⁰ (Autocatalytic - Šesták-Berggren) | Non-isothermal, dynamic helium atmosphere, various heating rates | [1] |

| 116 | - | Pseudohomogeneous | Non-isothermal, slow heating rate (1°C/min) | |

| 60.8 | 5.2 x 10² | First-order | Isothermal, air atmosphere | [2] |

| ~150 - 200 | - | - | Non-isothermal, various heating rates | [3] |

| 280.4 | 1.81 x 10¹⁰ (cm·s⁻¹) | Pseudohomogeneous | Isothermal, dry nitrogen |

Experimental Protocols

Accurate determination of kinetic parameters relies on precise and well-controlled experimental procedures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common techniques employed.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of a sample as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, a temperature programmer, and a gas-flow control system. Alumina or platinum crucibles are commonly used.[1][4]

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Ensure the calcium hydroxide sample is homogenous and representative of the bulk material. Grinding to a fine, uniform powder is often necessary.[5]

-

Use a consistent sample mass for all analyses, typically between 5 and 20 mg.[5][6][7]

-

Place the sample in a clean, tared crucible and spread it thinly and evenly to ensure uniform heating.[5][8]

-

-

Experimental Run:

-

Place the crucible in the TGA instrument.

-

Purge the system with an inert gas (e.g., nitrogen or helium) at a controlled flow rate (e.g., 20-100 mL/min) to provide a stable, non-reactive environment.[1]

-

Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).[1][6] Multiple heating rates are crucial for isoconversional kinetic analysis.

-

Continuously record the sample mass as a function of temperature and time.

-

-

Data Analysis:

-

The resulting TGA curve plots mass (or mass percent) versus temperature.

-

The decomposition of Ca(OH)₂ is observed as a distinct step in the TGA curve, typically between 350°C and 550°C.[9]

-

The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperature of maximum decomposition rate.

-

The conversion fraction (α) at any given time or temperature is calculated from the mass loss data.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Apparatus: A differential scanning calorimeter with a furnace, temperature programmer, and data acquisition system.

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and heat flow using standard reference materials.

-

Sample Preparation: Similar to TGA, use a small, consistent mass of the sample (typically 5-10 mg) in an appropriate crucible (e.g., aluminum or alumina).

-

Experimental Run:

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Heat the sample and reference under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

-

Record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

The DSC thermogram shows an endothermic peak corresponding to the decomposition of Ca(OH)₂.

-

The peak temperature and the area under the peak provide information about the decomposition temperature and the enthalpy of reaction, respectively.

-

Kinetic Analysis Methods

Isoconversional Methods (Model-Free): These methods, such as the Friedman and Ozawa-Flynn-Wall (OFW) methods, are used to determine the activation energy as a function of the conversion fraction without assuming a specific reaction model.[1][10] This is particularly useful for complex reactions where the mechanism may change with the extent of conversion.

Model-Fitting Methods: Once the activation energy is determined, various reaction models (e.g., nucleation, geometrical contraction, diffusion, reaction order) can be fitted to the experimental data to determine the pre-exponential factor and the most probable reaction mechanism.[1]

Reaction Mechanism and Signaling Pathways

The thermal decomposition of calcium hydroxide is generally considered to proceed through a nucleation and growth mechanism. The process can be conceptualized as follows:

-

Nucleation: At the onset of decomposition, nuclei of the product (calcium oxide) form at specific sites on the surface or within the crystal lattice of the calcium hydroxide particles.

-

Growth: These nuclei then grow, and the reaction interface advances into the unreacted calcium hydroxide.

-

Diffusion: The water vapor produced must diffuse away from the reaction interface and out of the particle. This step can be rate-limiting, especially at higher temperatures or with larger particles.

The following diagram illustrates the logical workflow for a kinetic study of calcium hydroxide decomposition.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. digital.csic.es [digital.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. torontech.com [torontech.com]

- 6. apmtesting.com [apmtesting.com]

- 7. wmtr.com [wmtr.com]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Historical Development of Calcium Hydroxide in Scientific Applications: An In-depth Technical Guide

Abstract

Calcium hydroxide (B78521), Ca(OH)₂, a compound known since antiquity as slaked lime, has played a pivotal role in the advancement of numerous scientific disciplines. From its foundational use in early chemical experiments that shaped our understanding of gases to its sophisticated applications in modern medicine and environmental science, the journey of calcium hydroxide is a testament to its remarkable versatility. This technical guide provides an in-depth exploration of the historical development of calcium hydroxide in scientific applications, tailored for researchers, scientists, and drug development professionals. It details the evolution of its use, presents key quantitative data, outlines significant experimental protocols, and visualizes the underlying mechanisms of action.

Introduction: From Ancient Mortar to Modern Medicine

The history of calcium hydroxide is intrinsically linked to the history of human innovation. Evidence of its use in construction dates back thousands of years, with ancient civilizations utilizing its properties to create durable mortars and plasters.[1][2] The production of calcium hydroxide through the heating of limestone (calcium carbonate) to produce quicklime (B73336) (calcium oxide), followed by hydration (slaking), is one of the oldest known chemical reactions practiced by humanity.[3]

Its formal entry into the annals of science can be traced to the 18th century with the pioneering work of Joseph Black. His experiments with "fixed air" (carbon dioxide) and limewater (a saturated solution of calcium hydroxide) were instrumental in the development of pneumatic chemistry and our understanding of the nature of gases.[4][5]

In the 20th century, the applications of calcium hydroxide expanded dramatically. Its high alkalinity and biocompatibility led to its adoption in dentistry, particularly in endodontics, where it was first introduced by Hermann in 1920 as a pulp-capping agent.[6][7][8] Today, it remains a cornerstone of various dental procedures due to its antimicrobial and mineralization-inducing properties.[6][9] Beyond medicine, calcium hydroxide is a key component in numerous industrial and environmental processes, including water treatment, CO2 capture, and soil remediation.[3][5][10]

This guide will systematically trace these developments, providing the technical details necessary for a comprehensive understanding of calcium hydroxide's scientific journey.

Physicochemical Properties of Calcium Hydroxide

The diverse applications of calcium hydroxide are a direct result of its unique physicochemical properties. Its high pH, retrograde solubility, and reactivity are central to its function in various scientific contexts.

| Property | Value | References |

| Chemical Formula | Ca(OH)₂ | [7] |

| Molar Mass | 74.093 g/mol | [7][9] |

| Appearance | White, odorless powder or colorless crystals | [7][9] |

| Density | 2.211 g/cm³ | [7] |

| Melting Point | 580 °C (decomposes) | [8][9] |

| Solubility in Water | Retrograde solubility: | [4][7] |

| 1.89 g/L at 0 °C | [4][7] | |

| 1.73 g/L at 20 °C | [4][7] | |

| 0.66 g/L at 100 °C | [4] | |

| Solubility Product (Ksp) | 5.5 x 10⁻⁶ | [7] |

| pH of Saturated Solution (Limewater) | ~12.4 at 25 °C | [6][11] |

| Crystal Structure | Hexagonal | [7] |

Key Historical and Modern Scientific Applications & Experimental Protocols

This section details the methodologies for key experiments and applications that have defined the scientific use of calcium hydroxide.

Early Chemical Investigations: The Work of Joseph Black

Joseph Black's experiments in the 1750s were fundamental to the development of quantitative chemistry. His work demonstrated the existence of "fixed air" (carbon dioxide) as a distinct gaseous substance.

Experimental Protocol: Investigating "Fixed Air" with Limewater

-

Objective: To demonstrate the presence of carbon dioxide in various sources.

-

Materials:

-

Limestone (calcium carbonate, CaCO₃)

-

Heat source (furnace)

-

Source of acid (e.g., hydrochloric acid)

-

Limewater (freshly prepared saturated solution of Ca(OH)₂)

-

Glassware (flasks, tubing)

-

Source of exhaled breath

-

Fermenting materials (e.g., yeast and sugar solution)

-

-

Methodology:

-

Preparation of Quicklime and Slaked Lime:

-

Heat limestone strongly in a furnace. The limestone decomposes, releasing "fixed air" and leaving behind quicklime (calcium oxide, CaO).

-

Allow the quicklime to cool and then carefully add water. An exothermic reaction occurs, producing slaked lime (calcium hydroxide).

-

-

Preparation of Limewater:

-

Add an excess of the prepared slaked lime to a container of water.

-

Shake the mixture vigorously and then allow the undissolved solid to settle.

-

Carefully decant or filter the clear supernatant, which is the limewater.[12]

-

-

Testing for "Fixed Air":

-

From Heated Limestone: Pass the gas evolved from heating limestone through the limewater. Observe the formation of a white precipitate (calcium carbonate).[13]

-

From Acid Treatment: Add acid to limestone and pass the evolved gas through limewater. Observe the same precipitation.[5]

-

From Respiration: Bubble exhaled breath through limewater. The solution will turn cloudy, indicating the presence of "fixed air" in breath.[5]

-

From Fermentation: Place limewater in an open container within a sealed vessel containing fermenting materials. The limewater will become cloudy over time.[5]

-

-

Applications in Dentistry: Antimicrobial Action and Pulp Capping

Calcium hydroxide's introduction to dentistry in 1920 marked a significant advancement in vital pulp therapy.[6][8] Its high pH is responsible for its potent antimicrobial activity.

Experimental Protocol: Agar (B569324) Diffusion Test for Antimicrobial Efficacy

-

Objective: To evaluate the antimicrobial activity of a calcium hydroxide paste against endodontic pathogens (e.g., Enterococcus faecalis).

-

Materials:

-

Calcium hydroxide paste (e.g., mixed with sterile saline or another vehicle)

-

Culture of the target microorganism (e.g., E. faecalis)

-

Brain Heart Infusion (BHI) agar plates

-

Sterile swabs

-

Incubator

-

-

Methodology:

-

Inoculate the surface of a BHI agar plate evenly with the microbial suspension using a sterile swab.

-

Create wells in the agar using a sterile cork borer.

-

Fill the wells with the calcium hydroxide paste.

-

Incubate the plates at 37°C for 24-48 hours.

-

Measure the diameter of the inhibition zone (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.[14]

-

Experimental Workflow: Direct Pulp Capping

The goal of direct pulp capping is to place a material directly onto exposed pulp tissue to encourage the formation of a dentin bridge and maintain pulp vitality.

Caption: Workflow for direct pulp capping with calcium hydroxide.

Environmental Applications: Carbon Dioxide Capture

Calcium hydroxide is a cost-effective absorbent for carbon dioxide, a key greenhouse gas. This application is a modern extension of Joseph Black's original experiments.

Experimental Protocol: CO₂ Absorption with a Ca(OH)₂ Suspension

-

Objective: To measure the CO₂ absorption capacity of a calcium hydroxide suspension.

-

Materials:

-

Calcium hydroxide

-

Distilled water

-

Gas washing bottle or impinger

-

Source of a gas mixture containing a known concentration of CO₂

-

Gas flow meter

-

CO₂ analyzer

-

-

Methodology:

-

Prepare a calcium hydroxide suspension of a known concentration in the gas washing bottle.

-

Pass the CO₂-containing gas mixture through the suspension at a controlled flow rate.

-

Continuously measure the concentration of CO₂ in the gas exiting the bottle using a CO₂ analyzer.

-

The experiment is complete when the outlet CO₂ concentration equals the inlet concentration, indicating that the absorbent is saturated.

-

The total amount of CO₂ absorbed can be calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.

-

Mechanisms of Action: Signaling Pathways and Logical Relationships

The "Lime Cycle": A Fundamental Chemical Process

The production and reactivity of calcium hydroxide can be described by the "lime cycle," a series of chemical reactions that have been harnessed for millennia.

Caption: The Lime Cycle, illustrating the conversion of limestone to lime and back.

Induction of Dentin Bridge Formation in Dentistry

The therapeutic effect of calcium hydroxide in pulp capping is attributed to its high pH and the release of calcium and hydroxyl ions, which creates a favorable environment for tissue repair.

Caption: Signaling pathway for dentin bridge formation induced by calcium hydroxide.

Modulation of the Inflammatory Response

Beyond its antimicrobial effects, calcium hydroxide can influence the local inflammatory environment by denaturing key pro-inflammatory molecules.

References

- 1. Mechanism of action of Bioactive Endodontic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. The Effect of Calcium Hydroxide on Pro-Inflammatory Cytokines and Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium hydroxide - Wikipedia [en.wikipedia.org]

- 5. Joseph Black - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. byjus.com [byjus.com]

- 8. britannica.com [britannica.com]

- 9. Calcium Hydroxide | Ca(OH)2 | CID 6093208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis, Textural and Structural Properties of Calcium Hydroxide Nanoparticles in Hydro-Alcoholic Suspension [file.scirp.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. learning-center.homesciencetools.com [learning-center.homesciencetools.com]

- 13. geoffneilsen.wordpress.com [geoffneilsen.wordpress.com]

- 14. Two methods to evaluate the antimicrobial action of calcium hydroxide paste - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Polymeric Structure and Hydrogen Bonding of Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymeric structure and intricate hydrogen bonding network of calcium hydroxide (B78521) (Ca(OH)₂), a compound of significant interest across various scientific and industrial domains, including pharmaceuticals and biomaterials. This document delves into the crystallographic details, bonding characteristics, and the experimental methodologies employed for its characterization.

Polymeric Structure of Calcium Hydroxide

Calcium hydroxide, in its solid state, adopts a polymeric structure, which is crucial to its physical and chemical properties.[1][2][3] It crystallizes in a layered, hexagonal structure analogous to that of brucite (Mg(OH)₂).[1][2] This structure is characterized by sheets of calcium ions coordinated with hydroxide ions.

Crystal Structure and Lattice Parameters

The crystal structure of calcium hydroxide belongs to the trigonal crystal system with the space group P-3m1 (No. 164).[2][4][5] The fundamental building block of this structure consists of a layer of octahedrally coordinated calcium ions sandwiched between two layers of hydroxide ions. These layers then stack upon one another, held together by intermolecular forces.

Each calcium (Ca²⁺) ion is octahedrally coordinated to six hydroxide (OH⁻) ions.[2][4] Conversely, each hydroxide ion is bonded to three calcium ions.[2] This arrangement forms a two-dimensional sheet.[4][6] The bonding within these layers is primarily ionic, arising from the electrostatic attraction between the Ca²⁺ cations and OH⁻ anions, although there is some covalent character to the Ca-O bonds.[2]

Quantitative crystallographic data for calcium hydroxide (portlandite) is summarized in the table below.

| Parameter | Value | Reference(s) |

| Crystal System | Trigonal | [4][7] |

| Space Group | P-3m1 | [2][4][5] |

| Lattice Constant (a) | 3.589 Å - 3.5918 Å | [5][8] |

| Lattice Constant (c) | 4.9063 Å - 4.911 Å | [5][8] |

| Ca-O Bond Length | 2.36 Å - 2.39 Å | [2][4] |

| O-H Bond Length | 0.97 Å - 0.984 Å | [4][9][10][11] |

| O-H---O Hydrogen Bond Distance | Approximately 3.20 Å | [2] |

Hydrogen Bonding Network

A key feature of the calcium hydroxide structure is the extensive network of hydrogen bonds that exists between the layers.[1][3] These hydrogen bonds are crucial in holding the layers together and influencing the material's properties, including its cleavage and mechanical behavior.

The hydrogen atoms of the hydroxide groups in one layer are directed towards the oxygen atoms of the adjacent layer, forming O-H···O hydrogen bonds.[2] This interlayer bonding is weaker than the intralayer ionic bonding, which explains the perfect basal cleavage of portlandite, the mineral form of calcium hydroxide.[12][13] The presence and nature of these hydrogen bonds have been confirmed and studied using various spectroscopic and diffraction techniques. The strength of these hydrogen bonds can be influenced by factors such as pressure, which can lead to changes in the vibrational frequencies of the O-H bonds.[14]

Experimental Characterization Protocols